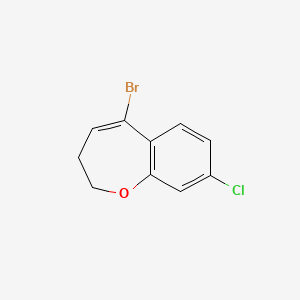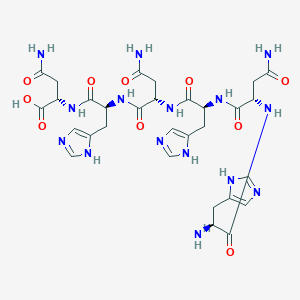
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine is a peptide compound composed of repeating units of histidine and asparagine amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base such as piperidine.
Repetition: Steps 1 and 2 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques.
化学反応の分析
Types of Reactions
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: Histidine residues can be oxidized to form oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated peptide derivatives.
科学的研究の応用
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and catalysts.
作用機序
The mechanism of action of L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine involves its interaction with specific molecular targets. The histidine residues can coordinate with metal ions, influencing enzymatic activity and protein folding. The asparagine residues can form hydrogen bonds, stabilizing the peptide structure and facilitating interactions with other biomolecules.
類似化合物との比較
Similar Compounds
L-Asparaginyl-L-lysyl-L-histidyl-L-histidine: Another peptide with similar amino acid composition but different sequence and properties.
L-Asparagine: A single amino acid with applications in food and medicine.
L-Histidine: An amino acid involved in various metabolic processes.
Uniqueness
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine is unique due to its repeating sequence of histidine and asparagine, which imparts specific structural and functional properties. This repetitive structure can enhance its stability and interaction with metal ions, making it valuable for specific biochemical applications.
特性
CAS番号 |
827019-01-2 |
|---|---|
分子式 |
C30H41N15O10 |
分子量 |
771.7 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H41N15O10/c31-16(1-13-7-35-10-38-13)25(49)41-19(4-22(32)46)28(52)42-17(2-14-8-36-11-39-14)26(50)44-20(5-23(33)47)29(53)43-18(3-15-9-37-12-40-15)27(51)45-21(30(54)55)6-24(34)48/h7-12,16-21H,1-6,31H2,(H2,32,46)(H2,33,47)(H2,34,48)(H,35,38)(H,36,39)(H,37,40)(H,41,49)(H,42,52)(H,43,53)(H,44,50)(H,45,51)(H,54,55)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChIキー |
PDQWBDVLFSXLAP-PXQJOHHUSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
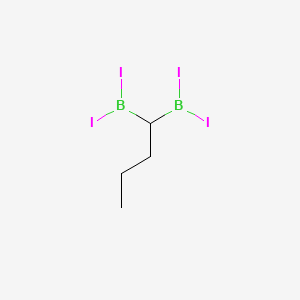
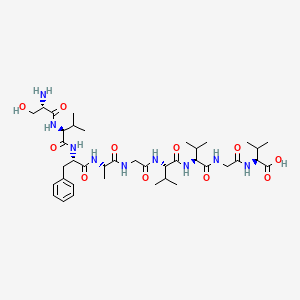
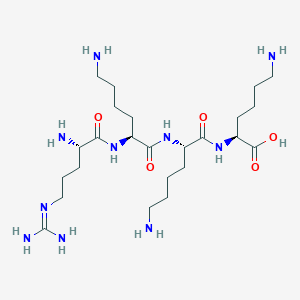
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
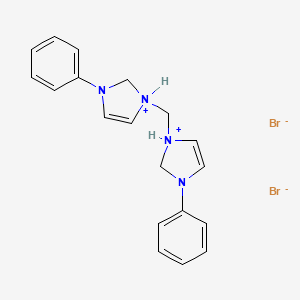
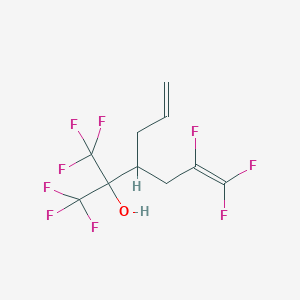
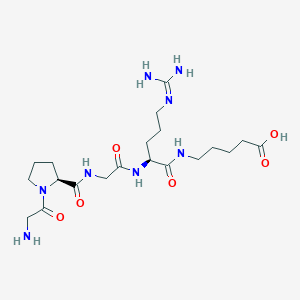
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
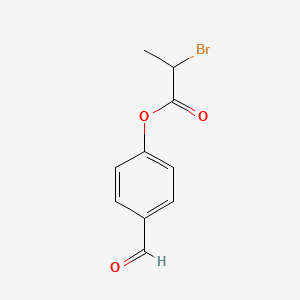
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
